N-(4-methoxybenzyl)pyridin-2-amine
Overview
Description
N-(4-methoxybenzyl)pyridin-2-amine is a compound that falls within the category of benzylpyridine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The methoxy group attached to the benzyl moiety and the amine group at the pyridine ring are key functional groups that can influence the chemical behavior and biological activity of these molecules.
Synthesis Analysis
The synthesis of N-(4-methoxybenzyl)pyridin-2-amine and related compounds typically involves multi-step organic reactions. For instance, a practical amination protocol of methoxy pyridine derivatives with aliphatic amines has been developed, which is rapid and has excellent reactivity and substrate scope . Additionally, the synthesis of related compounds, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, has been achieved using a one-pot three-component reaction at room temperature, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine .
Molecular Structure Analysis
The molecular structure of N-(4-methoxybenzyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a common scaffold in many biologically active compounds. The methoxy and benzyl groups are expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
The chemical reactivity of N-(4-methoxybenzyl)pyridin-2-amine and similar compounds can be quite diverse. For example, the reaction of 4-methoxybenzylideneiminium salts with various amines can lead to different products depending on the amine used, such as replacement of the methoxy group by an alkylamino-group or the formation of bis-(4-methoxybenzyl)pyridine . These reactions highlight the versatility of the methoxybenzylpyridine framework in undergoing chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-methoxybenzyl)pyridin-2-amine are not explicitly detailed in the provided papers. However, the properties of structurally related compounds can provide some insights. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the amine group. The inhibition efficiency of a related compound, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, in corrosion inhibition suggests that these compounds can form stable adsorption layers on metal surfaces, which is indicative of their potential surface-active properties .
Scientific Research Applications
1. Chemical Synthesis and Reactions
N-(4-methoxybenzyl)pyridin-2-amine and its derivatives are utilized in various chemical synthesis processes. For instance, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was synthesized and tested as an inhibitor for carbon steel corrosion in hydrochloric acid medium, showcasing its potential in industrial applications (Iroha et al., 2021). Another study focused on the reductive amination process involving similar compounds, emphasizing its role in organic chemistry education (Touchette, 2006).
2. Catalyst and Surface Interaction Studies
Compounds related to N-(4-methoxybenzyl)pyridin-2-amine have been studied for their role as catalysts in various chemical reactions. For example, vanadium complexes of bis(phenolate) ligands, including those similar to N-(4-methoxybenzyl)pyridin-2-amine, have been analyzed for their ability to mediate oxidative C-C bond cleavage, showcasing the compound's relevance in catalysis (Zhang et al., 2012). Additionally, manganese(II) complexes of ligands derived from 2-aminomethylpyridine, which bear similarity to the structure of N-(4-methoxybenzyl)pyridin-2-amine, have been synthesized and characterized to understand their structural and magnetic properties (Wu et al., 2004).
3. Medical and Biological Applications
Although not directly related to N-(4-methoxybenzyl)pyridin-2-amine, compounds with similar structures have been explored for their medical and biological applications. For instance, a study on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds revealed their selective and potent antibacterial activity against certain bacterial strains, indicating the potential medical significance of structurally related compounds (Wencewicz et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGJENXFSWIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200797 | |
Record name | p-Anisyl(2-pyridyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)pyridin-2-amine | |
CAS RN |
52818-63-0 | |
Record name | N-[(4-Methoxyphenyl)methyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52818-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxybenzyl)pyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052818630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52818-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Anisyl(2-pyridyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anisyl(2-pyridyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-METHOXYBENZYL)PYRIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1TI20XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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